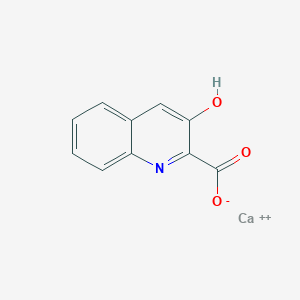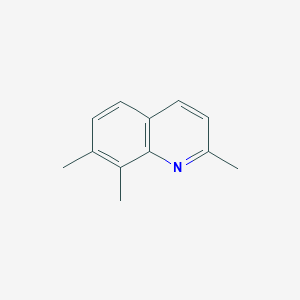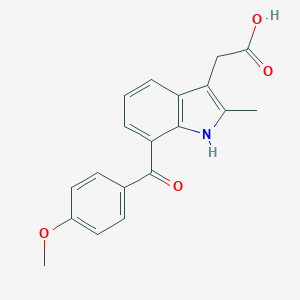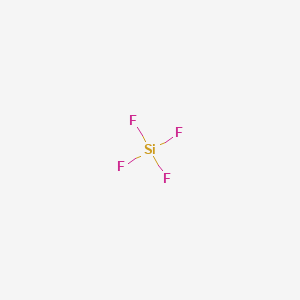![molecular formula C189H284N54O56S B013111 [Leu31,Pro34]-Neuropeptide Y (humain, rat)](/img/structure/B13111.png)
[Leu31,Pro34]-Neuropeptide Y (humain, rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Leu31,Pro34]-Neuropeptide Y (humain, rat) est une forme modifiée du neuropeptide Y, qui est un neurotransmetteur peptidique de 36 acides aminés présent dans le cerveau et le système nerveux autonome. Ce composé est un agoniste à haute affinité pour le récepteur Y1 du neuropeptide Y et présente également une affinité pour les récepteurs Y4 et Y5 . Il est largement utilisé dans la recherche scientifique pour étudier les rôles physiologiques et pathologiques du neuropeptide Y.
Applications De Recherche Scientifique
[Leu31,Pro34]-Neuropeptide Y (human, rat) is widely used in scientific research due to its high affinity for neuropeptide Y receptors. Its applications include:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of neuropeptide Y in physiological processes such as appetite regulation, anxiety, and circadian rhythms.
Medicine: Exploring potential therapeutic applications for conditions like obesity, anxiety disorders, and hypertension.
Industry: Developing new peptide-based drugs and diagnostic tools
Mécanisme D'action
Target of Action
The primary target of [Leu31,Pro34]-Neuropeptide Y (human, rat) is the Y1 and Y5 receptors . These receptors are present in neurons and cardiomyocytes . They play a crucial role in regulating spontaneous activity rate and atrial myocardial contractility .
Mode of Action
The compound interacts with its targets by binding to the Y1 and Y5 receptors . This interaction results in a modulation of adrenergic regulation of spontaneous activity rate and atrial myocardial contractility . Specifically, the addition of [Leu31,Pro34]-Neuropeptide Y (human, rat) tends to decrease the effect of β1,2-adrenoreceptor agonist isoproterenol on the frequency of spontaneous activity and atrial myocardial contractility .
Biochemical Pathways
The compound affects the adrenergic regulation pathway . The downstream effects include changes in the spontaneous activity rate and atrial myocardial contractility
Result of Action
The molecular and cellular effects of [Leu31,Pro34]-Neuropeptide Y (human, rat) action include a decrease in the spontaneous activity rate and atrial myocardial contractility
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du [Leu31,Pro34]-Neuropeptide Y (humain, rat) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine insoluble. Le processus comprend :
Couplage : Chaque acide aminé est couplé à la chaîne croissante à l'aide d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) ou le hexafluorophosphate de benzotriazol-1-yloxytris(diméthylamino)phosphonium (BOP).
Déprotection : Les groupes protecteurs des acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA).
Clivage : Le peptide complet est clivé de la résine à l'aide d'un mélange de clivage, généralement contenant du TFA, de l'eau et des piégeurs tels que le triisopropylsilane (TIS).
Méthodes de production industrielle
La production industrielle du [Leu31,Pro34]-Neuropeptide Y (humain, rat) suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. La purification est obtenue par chromatographie liquide haute performance (HPLC), assurant une pureté ≥ 95 % .
Analyse Des Réactions Chimiques
Types de réactions
[Leu31,Pro34]-Neuropeptide Y (humain, rat) peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau du résidu méthionine, conduisant à la formation de sulfoxyde de méthionine.
Réduction : Les ponts disulfure, s'ils sont présents, peuvent être réduits en thiols libres à l'aide d'agents réducteurs tels que le dithiothréitol (DTT).
Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues aux propriétés différentes.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou acide performique.
Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).
Substitution : Dérivés d'acides aminés spécifiques et agents de couplage tels que le DCC ou le BOP.
Principaux produits
Oxydation : Dérivés de sulfoxyde de méthionine.
Réduction : Peptides contenant des thiols libres.
Substitution : Divers analogues peptidiques avec des séquences d'acides aminés modifiées.
Applications de la recherche scientifique
[Leu31,Pro34]-Neuropeptide Y (humain, rat) est largement utilisé dans la recherche scientifique en raison de sa forte affinité pour les récepteurs du neuropeptide Y. Ses applications comprennent :
Chimie : Étudier les techniques de synthèse et de modification des peptides.
Biologie : Étudier le rôle du neuropeptide Y dans les processus physiologiques tels que la régulation de l'appétit, l'anxiété et les rythmes circadiens.
Médecine : Explorer les applications thérapeutiques potentielles pour des affections telles que l'obésité, les troubles anxieux et l'hypertension.
Industrie : Développer de nouveaux médicaments et outils de diagnostic à base de peptides
Mécanisme d'action
[Leu31,Pro34]-Neuropeptide Y (humain, rat) exerce ses effets en se liant aux récepteurs du neuropeptide Y, principalement au récepteur Y1. Cette liaison active les voies de récepteurs couplés aux protéines G, conduisant à diverses réponses intracellulaires. L'activation de ces récepteurs peut entraîner une augmentation de l'apport alimentaire, une élévation de la tension artérielle et une modulation des comportements liés à l'anxiété .
Comparaison Avec Des Composés Similaires
Composés similaires
Neuropeptide Y (humain, rat) : La forme non modifiée du peptide.
[Leu31,Pro34]-Neuropeptide Y (humain, rat, souris) TFA : Une forme sel d'acide trifluoroacétique du peptide.
Peptide YY : Un autre membre de la famille des polypeptides pancréatiques avec des affinités de récepteur similaires.
Unicité
[Leu31,Pro34]-Neuropeptide Y (humain, rat) est unique en raison de ses modifications spécifiques aux positions 31 et 34, qui améliorent son affinité pour le récepteur Y1. Cela en fait un outil précieux pour étudier les rôles spécifiques des récepteurs du neuropeptide Y dans divers processus physiologiques et pathologiques .
Propriétés
IUPAC Name |
(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C189H284N54O56S/c1-15-95(8)149(179(293)233-129(82-141(192)252)167(281)224-123(74-93(4)5)163(277)225-124(75-94(6)7)170(284)238-150(100(13)246)180(294)221-120(31-21-66-207-189(201)202)184(298)242-70-25-35-139(242)176(290)219-115(30-20-65-206-188(199)200)156(270)222-121(151(194)265)77-102-39-49-108(248)50-40-102)237-171(285)127(80-105-45-55-111(251)56-46-105)228-166(280)128(81-106-87-203-91-209-106)229-158(272)114(29-19-64-205-187(197)198)217-162(276)122(73-92(2)3)223-154(268)97(10)211-172(286)134(89-244)235-165(279)126(79-104-43-53-110(250)54-44-104)227-164(278)125(78-103-41-51-109(249)52-42-103)226-157(271)113(28-18-63-204-186(195)196)215-152(266)96(9)210-155(269)118(61-72-300-14)218-168(282)131(85-147(261)262)231-160(274)117(58-60-145(257)258)216-153(267)98(11)212-175(289)137-33-23-67-239(137)181(295)99(12)213-161(275)130(84-146(259)260)230-159(273)116(57-59-144(255)256)214-143(254)88-208-174(288)136-32-22-69-241(136)185(299)133(83-142(193)253)234-169(283)132(86-148(263)264)232-177(291)140-36-26-71-243(140)183(297)119(27-16-17-62-190)220-173(287)135(90-245)236-178(292)138-34-24-68-240(138)182(296)112(191)76-101-37-47-107(247)48-38-101/h37-56,87,91-100,112-140,149-150,244-251H,15-36,57-86,88-90,190-191H2,1-14H3,(H2,192,252)(H2,193,253)(H2,194,265)(H,203,209)(H,208,288)(H,210,269)(H,211,286)(H,212,289)(H,213,275)(H,214,254)(H,215,266)(H,216,267)(H,217,276)(H,218,282)(H,219,290)(H,220,287)(H,221,294)(H,222,270)(H,223,268)(H,224,281)(H,225,277)(H,226,271)(H,227,278)(H,228,280)(H,229,272)(H,230,273)(H,231,274)(H,232,291)(H,233,293)(H,234,283)(H,235,279)(H,236,292)(H,237,285)(H,238,284)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207)/t95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,149-,150-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWANDCMSKOYBR-MJWITIMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C189H284N54O56S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4241 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)






